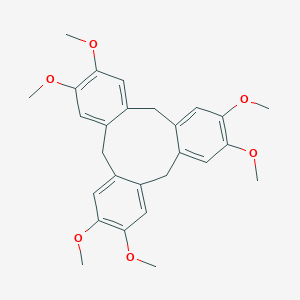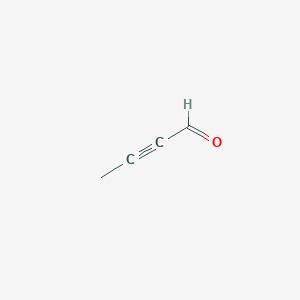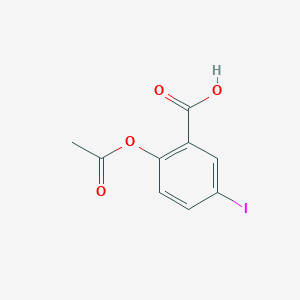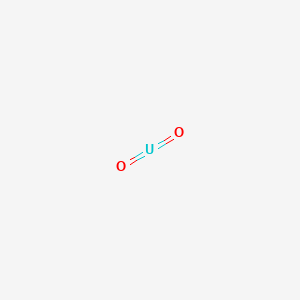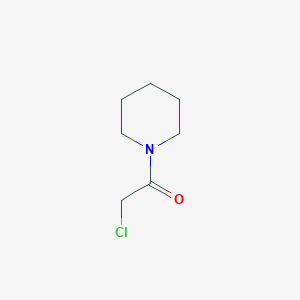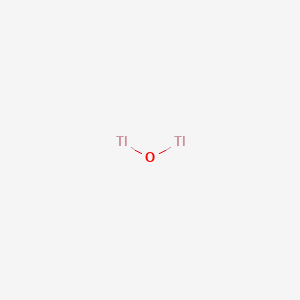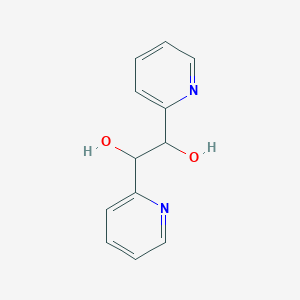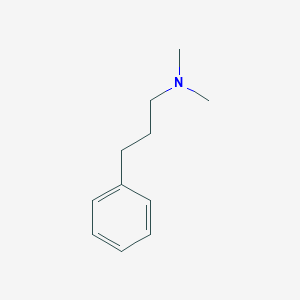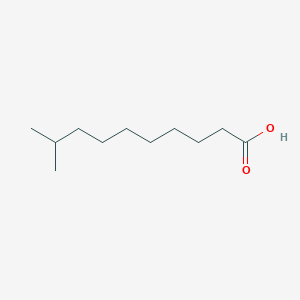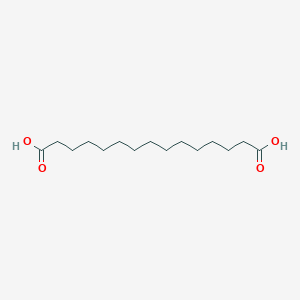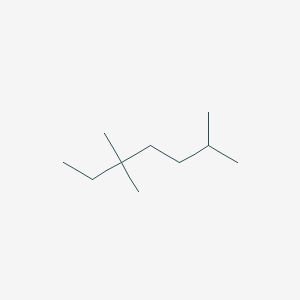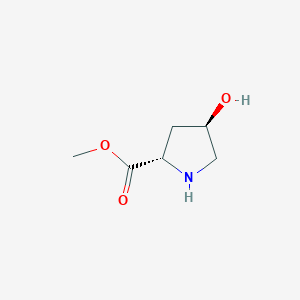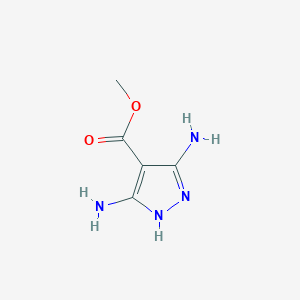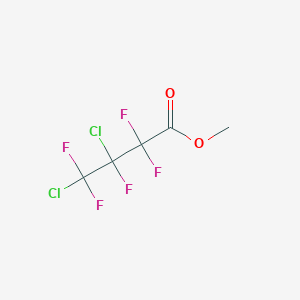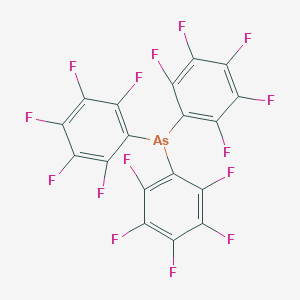
Tris(pentafluorophenyl)arsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentafluorophenyl)arsine, also known as TFPA, is a chemical compound that is widely used in scientific research. It belongs to the class of organoarsenic compounds and is known for its unique properties that make it useful in various applications.
Mecanismo De Acción
The mechanism of action of Tris(pentafluorophenyl)arsine is not fully understood. However, it is believed that Tris(pentafluorophenyl)arsine acts as a Lewis acid catalyst in various chemical reactions. It can also undergo oxidative addition reactions with various substrates, leading to the formation of new organoarsenic compounds.
Efectos Bioquímicos Y Fisiológicos
Tris(pentafluorophenyl)arsine has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory problems upon exposure. Tris(pentafluorophenyl)arsine is not recommended for use in humans due to its toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. It is also stable under normal lab conditions and can be stored for long periods of time. However, Tris(pentafluorophenyl)arsine is toxic and requires careful handling. It is also expensive and may not be readily available in all labs.
Direcciones Futuras
There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research. One area of interest is the synthesis of new organoarsenic compounds using Tris(pentafluorophenyl)arsine as a reagent or catalyst. Tris(pentafluorophenyl)arsine can also be used in the preparation of new arsenic-containing polymers with potential applications in materials science. Another area of interest is the use of Tris(pentafluorophenyl)arsine in the synthesis of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, Tris(pentafluorophenyl)arsine is a unique and versatile compound that has found extensive use in scientific research. It is a highly reactive compound that can be used as a catalyst in various chemical reactions. However, it is toxic and requires careful handling. Tris(pentafluorophenyl)arsine has several advantages for use in lab experiments, but it is expensive and may not be readily available in all labs. There are several future directions for the use of Tris(pentafluorophenyl)arsine in scientific research, including the synthesis of new organoarsenic compounds and the preparation of new arsenic-containing polymers.
Métodos De Síntesis
The synthesis of Tris(pentafluorophenyl)arsine involves the reaction of arsenic trichloride with pentafluorobenzene in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful handling due to the toxic nature of the reactants. The final product is obtained by purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Tris(pentafluorophenyl)arsine has been extensively used in scientific research as a reagent for the synthesis of organoarsenic compounds. It is also used as a catalyst in various chemical reactions. Tris(pentafluorophenyl)arsine has been found to be effective in the synthesis of heterocycles and in the preparation of arylboronic acids. It is also used as a precursor for the synthesis of arsenic-containing polymers.
Propiedades
Número CAS |
1259-34-3 |
|---|---|
Nombre del producto |
Tris(pentafluorophenyl)arsine |
Fórmula molecular |
C18AsF15 |
Peso molecular |
576.1 g/mol |
Nombre IUPAC |
tris(2,3,4,5,6-pentafluorophenyl)arsane |
InChI |
InChI=1S/C18AsF15/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25 |
Clave InChI |
QZBJYTDDWVXFDF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[As](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Sinónimos |
Tris(pentafluorophenyl)arsine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



